5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide
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Overview
Description
5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7400^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a thiophene ring, and a benzothiazole moiety fused with a dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxin Ring: The dioxin ring can be introduced by reacting the benzothiazole intermediate with an appropriate diol under dehydrating conditions.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the brominated intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzothiazole moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[740
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation by disrupting the cell membrane integrity and interfering with quorum sensing pathways . In medicinal applications, the compound may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Shares the benzothiazole and dioxin ring system but lacks the thiophene and bromine moieties.
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a similar dioxin ring system but differs in the heterocyclic core and substitution pattern.
Uniqueness
5-bromo-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}thiophene-2-carboxamide is unique due to the combination of its brominated thiophene ring and the fused benzothiazole-dioxin system. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S2/c15-12-2-1-10(21-12)13(18)17-14-16-7-5-8-9(6-11(7)22-14)20-4-3-19-8/h1-2,5-6H,3-4H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDWUGURXDGWPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(S4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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